1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

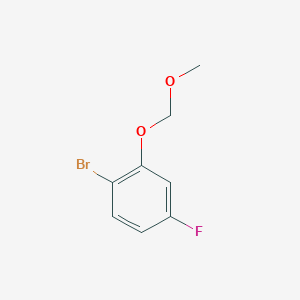

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYINJCPFBLKYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445423 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162269-78-5 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, a key halogenated aromatic intermediate. The primary focus is on the protection of the hydroxyl group of 2-Bromo-5-fluorophenol using a methoxymethyl (MOM) ether. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and discusses critical safety considerations, particularly concerning the handling of chloromethyl methyl ether (MOMCl). Furthermore, a safer, in-situ generation method for the alkylating agent is presented as a superior alternative for modern laboratories. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development who require a robust and reliable protocol for preparing this versatile chemical building block.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate. The presence of three distinct functionalities—a bromine atom, a fluorine atom, and a protected phenol—offers multiple handles for subsequent chemical transformations. The bromine atom is particularly amenable to palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of complex molecular architectures.[1] The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functionalities due to its stability across a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[2][3]

The synthesis detailed herein proceeds via a single, efficient step: the O-alkylation of 2-Bromo-5-fluorophenol with a methoxymethylating agent. The core of this guide focuses on the practical execution of this transformation, emphasizing causality in procedural choices and adherence to the highest safety standards.

Reaction Pathway and Mechanism

The fundamental transformation is the protection of a phenolic hydroxyl group as a MOM ether. This reaction is an acetal formation, which proceeds via nucleophilic substitution.

Caption: General synthetic scheme for the MOM protection of 2-Bromo-5-fluorophenol.

The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[4] This phenoxide then attacks the electrophilic methylene carbon of chloromethyl methyl ether in a nucleophilic substitution reaction. The choice of a hindered amine base like DIPEA is strategic; it is sufficiently basic to deprotonate the phenol but is too sterically encumbered to compete as a nucleophile, thus minimizing side reactions.[5]

Experimental Protocol: MOM Protection

This protocol describes a standard and reliable method for the synthesis.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equiv. |

| 2-Bromo-5-fluorophenol | 1879-19-2 | 191.00 g/mol | 5.00 g | 26.17 | 1.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 100 mL | - | - |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 6.8 mL | 39.26 | 1.5 |

| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 g/mol | 3.0 mL | 34.02 | 1.3 |

| Saturated aq. NH₄Cl | - | - | 50 mL | - | - |

| Saturated aq. NaCl (Brine) | - | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~5 g | - | - |

Equipment

-

250 mL round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-5-fluorophenol (5.00 g, 26.17 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6.8 mL, 39.26 mmol) dropwise via syringe over 5 minutes.

-

Reagent Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (3.0 mL, 34.02 mmol) dropwise over 10 minutes. CAUTION: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4]

-

Reaction Progress: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safer Alternative: In-Situ Generation of MOM-Cl

Given the extreme toxicity of chloromethyl methyl ether, a safer and more modern approach involves its in-situ generation.[4][6] This method avoids the handling and storage of the neat carcinogen. Zinc(II) salts can catalyze the reaction between an acetal (dimethoxymethane) and an acid halide (acetyl chloride) to produce MOM-Cl directly in the reaction vessel.[6][7][8]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is typically a colorless to pale yellow oil. Proper characterization is essential to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 235.05 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 (m, 3H, Ar-H), 5.25 (s, 2H, -O-CH₂-O-), 3.50 (s, 3H, -O-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~157 (d, J=245 Hz, C-F), 150 (d, J=10 Hz), 125 (d, J=8 Hz), 118 (d, J=24 Hz), 115 (d, J=22 Hz), 112 (d, J=4 Hz), 95 (-O-CH₂-O-), 56 (-O-CH₃) |

| Yield | Typically >90% |

Note: NMR chemical shifts (δ) are approximate and coupling constants (J) are representative. Actual values may vary based on solvent and instrument.

Deprotection Strategies

The utility of the MOM group lies in its stability and subsequent ease of removal. As an acetal, it is readily cleaved under acidic conditions.[3] Common methods for deprotection include treatment with:

-

Hydrochloric acid (HCl) in methanol or aqueous solution.[5][9]

-

Trifluoroacetic acid (TFA) in dichloromethane.[5]

-

Lewis acids such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol.[10]

-

Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), which offers a mild, heterogeneous catalytic option.[7][11]

The choice of deprotection method depends on the sensitivity of other functional groups within the molecule.

Conclusion

This guide outlines a robust and reproducible synthesis of this compound. The procedure leverages the well-established methoxymethyl (MOM) ether as a protecting group for the phenolic starting material. By providing detailed mechanistic insights, a step-by-step protocol, and critical safety considerations, this document serves as a valuable resource for synthetic chemists. The emphasis on a safer, in-situ generation method for the alkylating agent reflects a commitment to modern, responsible laboratory practices. The successful synthesis of this compound provides access to a versatile intermediate poised for further elaboration in medicinal and materials chemistry programs.

References

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101–7103.

- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- SynArchive. (2024). Protection of Phenol by Acetal.

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- Wikipedia. (n.d.). Methoxymethyl ether.

- Berliner, M. A., & Belecki, K. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102.

- Berliner, M. A., & Belecki, K. (2005). A Simple, Rapid, and Efficient Procedure for the Synthesis of α-Chloro Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. MOM Ethers [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

- 9. synarchive.com [synarchive.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene: A Key Intermediate in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and bromine moieties into aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, identified by its CAS number 162269-78-5, has emerged as a pivotal intermediate for researchers and scientists.[1][2][3] This technical guide offers a comprehensive overview of its synthesis, physicochemical properties, and applications, providing field-proven insights for its effective utilization in the laboratory.

The unique trifunctional nature of this compound—a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic and pharmacokinetic properties, and a protected hydroxyl group—renders it a highly valuable tool in the synthesis of complex organic molecules.[4] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, ensuring its stability during various synthetic transformations while allowing for mild and selective deprotection when required.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a research environment. Below is a summary of the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 162269-78-5 | [1][3][5][6] |

| Molecular Formula | C₈H₈BrFO₂ | [1][2][5] |

| Molecular Weight | 235.05 g/mol | [2][4][5] |

| Purity | Typically ≥95-98% | [1][4] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Safety and Handling:

Expected Hazards:

-

Skin and Eye Irritation: Similar halogenated aromatics are known to cause skin and eye irritation.[7]

-

Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[7]

Synthesis of this compound: A Step-by-Step Protocol

The most logical and efficient synthetic route to this compound involves the protection of the hydroxyl group of 2-bromo-5-fluorophenol. This precursor is commercially available and provides the desired substitution pattern on the benzene ring. The methoxymethyl (MOM) ether is introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.

Experimental Protocol: Methoxymethyl (MOM) Protection of 2-Bromo-5-fluorophenol

This protocol is adapted from established procedures for the MOM protection of phenols and other alcohols.

Materials:

-

2-Bromo-5-fluorophenol (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2 equivalents)

-

Chloromethyl methyl ether (MOMCl) (1.2 - 1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromo-5-fluorophenol in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add N,N-diisopropylethylamine (DIPEA) dropwise.

-

MOMCl Addition: Add chloromethyl methyl ether (MOMCl) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 1-position. This is a common strategy in the construction of complex molecular scaffolds for pharmaceutical and agrochemical applications.

-

Lithiation and Grignard Reagent Formation: The bromo group can be exchanged with lithium or magnesium to form the corresponding organometallic reagents. These nucleophilic species can then be reacted with various electrophiles to create new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr) reactions under specific conditions.

-

Deprotection of the MOM Group: The methoxymethyl ether can be readily cleaved under acidic conditions to reveal the free phenol. This allows for subsequent functionalization of the hydroxyl group late in a synthetic sequence.

The presence of the fluorine atom is particularly significant in medicinal chemistry, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of nearby functional groups.

Visualizing the Synthetic Workflow

The synthesis and subsequent functionalization of this compound can be represented by the following workflow diagram:

Caption: Synthetic pathway and key applications of this compound.

Conclusion

This compound is a strategically designed synthetic intermediate that offers researchers in drug development and materials science a powerful tool for the construction of complex molecular architectures. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the controlled and sequential introduction of various functional groups. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in innovative research endeavors.

References

- Safety Data Sheet for 1-Bromo-4-fluoro-2-methoxymethoxy-benzene, ≥95%. (URL not provided)

- 960 Chemical Website.

- BioOrganics. This compound. [Link]

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene. (2013-10-17). (URL not provided)

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. Benzene, 1-bromo-4-fluoro-2-(methoxymethoxy)-;162269-78-5 [abichem.com]

- 3. 162269-78-5|this compound|BLD Pharm [bldpharm.com]

- 4. 162269-78-5 | Benzene, 1-bromo-4-fluoro-2-(methoxymethoxy)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. aobchem.com [aobchem.com]

- 6. This compound | 162269-78-5 [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Physical properties of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical intermediate, this compound. We will delve into its physicochemical properties, provide anticipated spectroscopic signatures for its characterization, outline a robust synthetic protocol, discuss its strategic applications in organic synthesis, and cover essential safety and handling procedures. The narrative is grounded in established chemical principles, providing not just protocols, but the scientific rationale that underpins them.

Introduction: A Versatile Building Block for Complex Synthesis

This compound is a strategically designed aromatic building block. Its utility in modern organic synthesis, particularly in the realm of drug discovery and materials science, stems from its trifecta of functional handles:

-

Aryl Bromide : Serves as a versatile precursor for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Aryl Fluoride : The fluorine atom can significantly modulate the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of a target molecule, often improving metabolic stability and binding affinity.[1]

-

Methoxymethyl (MOM) Ether : A robust, yet readily cleavable, protecting group for the phenolic oxygen. It is stable to a wide range of nucleophilic and organometallic reagents used in cross-coupling reactions but can be selectively removed under mild acidic conditions to unmask the phenol for subsequent functionalization.

This combination allows for a modular and sequential approach to the synthesis of complex molecular architectures, making it a valuable intermediate for constructing novel pharmaceutical agents and functional materials.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical reagent. The key identifiers and properties of this compound are summarized below. While experimentally determined physical data is not widely published, the following table provides calculated values and data from closely related analogs to offer a reliable estimation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1017779-88-9 | - |

| Molecular Formula | C₈H₈BrFO₂ | [2] |

| Molecular Weight | 235.05 g/mol | Calculated |

| Appearance | Anticipated to be a colorless to pale yellow liquid | Analogy to[3][4] |

| Boiling Point | Not available (Predicted to be >200 °C at 760 mmHg) | - |

| Density | Not available (Predicted to be ~1.5-1.6 g/mL) | Analogy to[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, THF, Ethyl Acetate, etc.) | Analogy to[4] |

Caption: Chemical Structure of this compound.

Section 2: Anticipated Spectroscopic Signatures

While a dedicated public spectral database for this specific compound is sparse, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃) :

-

Aromatic Region (δ 6.8-7.5 ppm) : Three protons on the benzene ring will exhibit complex splitting patterns due to H-H and H-F coupling.

-

MOM Methylene (δ ~5.2 ppm) : A characteristic singlet integrating to 2H for the -O-CH₂ -O- group.

-

MOM Methyl (δ ~3.5 ppm) : A sharp singlet integrating to 3H for the -O-CH₃ group.

-

-

¹³C NMR (101 MHz, CDCl₃) :

-

Aromatic Carbons (δ 110-160 ppm) : Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.

-

MOM Methylene (δ ~95 ppm) : The -O-C H₂-O- carbon.

-

MOM Methyl (δ ~56 ppm) : The -O-C H₃ carbon.

-

-

Mass Spectrometry (EI-MS) :

-

The molecular ion peak (M⁺) will appear as a characteristic doublet of nearly equal intensity at m/z 234 and 236, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

-

Infrared (IR) Spectroscopy :

-

~2850-3000 cm⁻¹ : C-H stretching from the aromatic ring and methyl/methylene groups.

-

~1500-1600 cm⁻¹ : C=C aromatic ring stretching.

-

~1250 cm⁻¹ : C-F stretching.

-

~1000-1150 cm⁻¹ : Strong C-O stretching from the ether and acetal functionalities.

-

Section 3: Synthesis and Purification

The most direct and logical synthesis of this compound involves the protection of a commercially available phenol precursor.

Proposed Synthetic Pathway: MOM Protection

The synthesis proceeds via the protection of the hydroxyl group of 2-Bromo-5-fluorophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Warning : Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE).

-

Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorophenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition : Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise. The choice of a hindered, non-nucleophilic base like DIPEA is critical to prevent side reactions with the alkylating agent.

-

MOM Protection : Add freshly distilled chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise to the cold solution over 15 minutes. A cloudy precipitate of diisopropylethylammonium chloride will form.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

-

Work-up : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. The protocol is adapted from similar, well-established MOM protection procedures.[5]

Section 4: Key Reactions and Applications in Drug Development

The primary utility of this reagent is as a linchpin in multi-step syntheses. The aryl bromide is typically addressed first, followed by the deprotection and functionalization of the phenol.

Core Application: Suzuki-Miyaura Cross-Coupling

A prime example is the Suzuki-Miyaura coupling, a powerful method for C-C bond formation that is widely used in the pharmaceutical industry.[6] In this reaction, the aryl bromide is coupled with an organoboron reagent.

Caption: Representative Suzuki-Miyaura cross-coupling reaction pathway.

Strategic Insight : This reaction constructs the core carbon skeleton of the target molecule. The MOM protecting group remains intact under these conditions. In a subsequent step, the MOM group can be cleaved with an acid (e.g., HCl in methanol) to reveal the phenol. This newly exposed hydroxyl group can then be used as a handle for further modifications, such as etherification, esterification, or as a directing group for further aromatic substitution. This strategic protection-coupling-deprotection sequence is a cornerstone of modern synthetic chemistry for building complexity in a controlled manner, a vital approach in the discovery of new bioactive molecules.[7]

Section 5: Safety and Handling

-

Hazard Classification (Anticipated) :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.

-

Respiratory Protection : Use only in a well-ventilated area, preferably a certified chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[11]

-

-

Handling and Storage :

-

Spill and Disposal :

This information is intended as a guide and is not a substitute for a thorough risk assessment before use. Always consult the most current SDS for any chemical before handling.

References

- PubChem. 1-Bromo-2-fluoro-4-methoxybenzene. [Link]

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

- The Royal Society of Chemistry.

- Alchemist-chem.

- Organic Syntheses.

- SpectraBase. 1-Bromo-4-fluoro-benzene NMR Spectrum. [Link]

- AD PHARMACHEM. P-Bromo Fluoro Benzene. [Link]

- The Royal Society of Chemistry.

- National Center for Biotechnology Information. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Bromo-4-fluoro-2-methoxybenzene | 450-88-4 [sigmaaldrich.com]

- 4. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is a powerful tool for mapping the carbon skeleton of a molecule. This guide offers a detailed examination of the ¹³C NMR spectrum of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a comprehensive reference for spectral prediction, acquisition, and interpretation.

Theoretical Framework: Substituent Effects on Aromatic ¹³C NMR Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is highly sensitive to its electronic environment, which is modulated by the attached substituents. Aromatic carbons typically resonate in the 110-160 ppm range.[1][2] The substitution pattern on this compound involves a complex interplay of electronic effects. An understanding of these individual effects is crucial for predicting the final spectrum.

-

Base Value: The carbons in an unsubstituted benzene ring resonate at approximately 128.5 ppm.[3]

-

Bromine (-Br): As a halogen, bromine exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its primary influence is a deshielding (downfield shift) of the ipso-carbon (the carbon it is directly attached to) and a smaller effect on the other ring carbons.

-

Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. This causes a significant downfield shift for the ipso-carbon. A key feature of fluorine is its ability to couple with carbon nuclei, leading to characteristic splitting patterns (C-F coupling constants, JCF), which are invaluable for assignment. The one-bond coupling (¹JCF) is typically very large (240-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (20-30 Hz and 5-10 Hz, respectively).

-

Methoxymethoxy (-OCH₂OCH₃, -OMOM): This group functions as an alkoxy substituent, which is a strong electron-donating group through resonance. This electron donation increases the electron density at the ortho and para positions, causing a significant shielding effect (upfield shift) at these carbons.[4] The ipso-carbon experiences a strong deshielding effect due to the electronegativity of the directly attached oxygen atom. The carbons of the MOM group itself have characteristic shifts: the -OC H₂-O- carbon typically appears around 90-100 ppm, and the terminal -OC H₃ carbon resonates around 55-60 ppm.[1][5]

In a polysubstituted ring, these effects are approximately additive, allowing for a rational prediction of the chemical shift for each carbon atom.[3]

Predicted ¹³C NMR Data for this compound

Due to the lack of symmetry in this compound, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum.[6] The predicted chemical shifts, based on additivity principles, data from analogous compounds, and computational prediction tools, are summarized below.[7][8][9][10][11]

| Carbon No. | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Rationale for Prediction |

| C-1 | ~114 | Singlet | Ipso-carbon to Bromine. Shielded by ortho -OMOM group. |

| C-2 | ~150 | Singlet | Ipso-carbon to -OMOM group. Strongly deshielded by oxygen. |

| C-3 | ~118 | Doublet (³JCF ≈ 5-10 Hz) | Ortho to -OMOM (shielded), meta to -F and -Br. |

| C-4 | ~159 | Doublet (¹JCF ≈ 245 Hz) | Ipso-carbon to Fluorine. Strongly deshielded by electronegativity. |

| C-5 | ~117 | Doublet (²JCF ≈ 20-25 Hz) | Ortho to -F (deshielded by induction), meta to -OMOM and -Br. |

| C-6 | ~123 | Doublet (³JCF ≈ 5-10 Hz) | Para to -OMOM (shielded), ortho to -Br. |

| -OCH₂O- | ~95 | Singlet | Characteristic shift for the acetal methylene carbon. |

| -OCH₃ | ~56 | Singlet | Characteristic shift for a terminal methoxy carbon.[5] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for obtaining a high-quality, quantitative ¹³C NMR spectrum. The causality behind key experimental choices is explained to ensure reproducibility and accuracy.

Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 10-25 mg of this compound.[12] Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for non-protic aromatic compounds.

-

Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. CDCl₃ is a good choice for its solvating power and relatively simple residual signal.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

-

Rationale: TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. This allows for accurate calibration of the chemical shift axis.

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the ¹³C probe to the instrument's operating frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Rationale: Proper tuning ensures maximum energy transfer to the sample and optimal signal sensitivity.

-

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity.

-

Rationale: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines.[13]

-

-

Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle (p1): 30 degrees.

-

Rationale: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without significantly saturating the signals.[12]

-

-

Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm).

-

Rationale: This range is wide enough to encompass all expected carbon signals, from the shielded aliphatic carbons to potentially deshielded aromatic carbons.

-

-

Acquisition Time (aq): 1-2 seconds.

-

Rationale: Balances digital resolution with the need for a reasonable experiment time.

-

-

Relaxation Delay (d1): 2-5 seconds.

-

Rationale: This delay allows for the carbon nuclei to return to their equilibrium state between pulses. While longer delays are needed for perfect quantitation, this range provides semi-quantitative data suitable for structural elucidation.[13]

-

-

Number of Scans (ns): 128 to 1024 scans, or more.

-

Rationale: Due to the low natural abundance of ¹³C (1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.[14] The number of scans will depend on the sample concentration.

-

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual CDCl₃ signal can be referenced to 77.16 ppm.

Visualization of Key Relationships

Diagrams are essential for visualizing molecular structure and experimental processes.

References

- ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

- CASPRE. 13C NMR Predictor. [Link]

- ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

- Pearson. How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para substituted isomers of dibromobenzene?. [Link]

- The Royal Society of Chemistry.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

- PubMed.

- Chemaxon. NMR Predictor. [Link]

- MDPI.

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- National Institutes of Health.

- ResearchGate.

- Chemistry LibreTexts. 15.

- ACD/Labs. Methoxy groups just stick out. [Link]

- The Royal Society of Chemistry.

- NMRDB.org.

- SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

- SpectraBase. 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. [Link]

- Semantic Scholar. Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

- ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

- ACS Publications.

- PubChem. 2-Bromoanisole. [Link]

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]

- The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubChem. 1-Bromo-4-fluorobenzene. [Link]

- Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 7. rsc.org [rsc.org]

- 8. Visualizer loader [nmrdb.org]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 1-bromo-4-fluoro-2-(methoxymethoxy)benzene. As a substituted aromatic compound incorporating a methoxymethyl (MOM) ether protecting group and two distinct halogens, its fragmentation behavior is governed by the interplay of several competing and complementary cleavage mechanisms. This document elucidates the characteristic cleavages of the MOM group, the influence of the bromo and fluoro substituents, and the resulting diagnostic ions. By synthesizing foundational mass spectrometry principles with data from analogous structures, this guide serves as an authoritative reference for the structural identification and characterization of this and related molecules in research and development settings. Detailed experimental protocols and visual fragmentation maps are provided to ensure scientific integrity and practical applicability.

Introduction: The Structural Context

This compound, with the chemical formula C₈H₈BrFO₂, is a multifaceted molecule often encountered as an intermediate in complex organic synthesis.[1] Its utility in drug development and materials science necessitates robust analytical methods for its unambiguous identification. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a primary tool for this purpose, offering high sensitivity and profound structural insight based on reproducible fragmentation patterns.[2]

The structure presents several key features that dictate its behavior under electron ionization:

-

A Halogenated Aromatic Core: The benzene ring is substituted with bromine and fluorine, providing a stable but reactive scaffold.

-

A Methoxymethyl (MOM) Ether: This functional group is a common protecting group for phenols and is known for its characteristic and often dominant fragmentation pathways.[3][4]

-

Isotopic Signatures: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a highly diagnostic isotopic pattern to the molecular ion and any bromine-containing fragments.[5][6]

Understanding these features is paramount to interpreting the resultant mass spectrum and leveraging it for confident structural confirmation.

The Molecular Ion (M⁺•) Profile

Upon electron ionization, this compound will lose an electron to form the molecular ion (M⁺•). The primary diagnostic feature at the high-mass end of the spectrum is the bromine isotopic pattern.

-

Formula: C₈H₈BrFO₂

-

Monoisotopic Mass (with ⁷⁹Br): 233.968 u

-

Monoisotopic Mass (with ⁸¹Br): 235.966 u

Consequently, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 234 and m/z 236 . This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.[6] The presence of an aromatic ring generally leads to a prominent molecular ion, providing a solid anchor for interpreting the rest of the spectrum.[7]

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of the molecular ion is a competitive process driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[8] For this molecule, fragmentation is dominated by the labile methoxymethyl ether group.

Dominant Fragmentation of the Methoxymethyl (MOM) Group

The MOM ether is the most reactive site for fragmentation. The positive charge is readily stabilized by the oxygen atoms, promoting several distinct cleavage events.

-

α-Cleavage (Loss of •H): A minor fragmentation pathway involves the loss of a hydrogen radical from the methylene bridge, leading to a resonance-stabilized cation at m/z 233/235 .

-

α-Cleavage (Loss of •CH₃): Cleavage of the methyl group from the ether oxygen is a common pathway for methoxy compounds. This results in the loss of a methyl radical (15 u) and the formation of a significant ion at m/z 219/221 .

-

Formation of the Methoxymethyl Cation: A highly characteristic fragmentation for MOM ethers is the cleavage of the C-O bond linking the MOM group to the aromatic ring. This generates the stable methoxymethyl cation, [CH₃OCH₂]⁺ , which would produce a very intense signal at m/z 45 .[9] This fragment is often the base peak in the spectra of MOM-protected compounds.

-

Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical (•CH₃), the resulting ion can rearrange to eliminate a neutral molecule of formaldehyde (30 u). This would produce an ion corresponding to the bromofluoromethoxybenzene radical cation at m/z 189/191 .

-

Loss of the MOM Radical (•CH₂OCH₃): The entire methoxymethyl side chain can be lost as a radical (45 u), resulting in the formation of the 2-bromo-5-fluorophenoxy cation at m/z 189/191 . This is a highly probable and diagnostically significant fragmentation.

Research on related methoxymethyl-substituted aromatic esters confirms that the aliphatic ether oxygen plays a much more active role in fragmentation than a phenolic ether oxygen, leading to a greater variety of characteristic fragments.[3][4]

Halogen and Aromatic Ring-Associated Fragmentations

While less dominant than the MOM group cleavage, fragmentations involving the halogens and the aromatic ring are also expected.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 u). This would generate a fluorine- and MOM-substituted phenyl cation at m/z 155 . The characteristic bromine isotope pattern would be absent for this fragment.

-

Loss of Fluorine Radical (•F): The loss of a fluorine radical (19 u) is generally less favorable than the loss of heavier halogens.[7] However, a small peak at m/z 215/217 may be observed.

-

Loss of CO: Phenolic fragments often undergo the loss of a neutral carbon monoxide molecule (28 u). For instance, the ion at m/z 189/191 (from the loss of the MOM radical) could subsequently lose CO to yield a fragment at m/z 161/163 .

Summary of Predicted Key Fragments

The following table summarizes the most anticipated fragment ions, their mass-to-charge ratios, and their proposed origins.

| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 234 / 236 | [C₈H₈BrFO₂]⁺• | Molecular Ion (M⁺•) | Moderate to High |

| 219 / 221 | [C₇H₅BrFO₂]⁺ | M⁺• - •CH₃ (Loss of methyl from MOM group) | Moderate |

| 189 / 191 | [C₇H₅BrFO]⁺ | M⁺• - •OCH₃ (Loss of methoxy from MOM group) | High |

| 189 / 191 | [C₆H₄BrFO]⁺ | M⁺• - •CH₂OCH₃ (Loss of MOM radical) | High |

| 155 | [C₈H₈FO₂]⁺ | M⁺• - •Br (Loss of bromine radical) | Low to Moderate |

| 45 | [C₂H₅O]⁺ | Formation of methoxymethyl cation ([CH₃OCH₂]⁺) | High (Potential Base Peak) |

Proposed Fragmentation Mechanism Diagram

The relationships between the molecular ion and its primary fragments can be visualized to clarify the fragmentation cascade.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. whitman.edu [whitman.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental guidance.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure. For a complex molecule like this compound, with its distinct aromatic, halogen, and ether functionalities, IR spectroscopy is an indispensable tool for structural verification and quality control.

The structural integrity of this compound is paramount in synthetic chemistry, as the precise arrangement of its substituents dictates its reactivity and, ultimately, the properties of any downstream products. This guide will deconstruct the expected IR spectrum of this compound, correlating specific vibrational modes to their characteristic absorption bands.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full IR spectrum.

Caption: Molecular structure of this compound.

The primary vibrational modes of interest arise from the following functional groups:

-

Aromatic Ring (Benzene Core):

-

C-H stretching vibrations of the aromatic protons.

-

C=C in-ring stretching vibrations.

-

C-H out-of-plane bending (OOP) vibrations, which are highly sensitive to the substitution pattern.

-

-

Halogen Substituents:

-

C-Br stretching vibration.

-

C-F stretching vibration.

-

-

Methoxymethoxy (MOM) Ether Group:

-

Asymmetric and symmetric C-O-C stretching vibrations.

-

Aliphatic C-H stretching vibrations of the methoxy and methylene groups.

-

CH2 and CH3 bending vibrations.

-

Theoretical Infrared Spectrum: A Predictive Analysis

Based on established group frequencies from the literature, we can predict the key absorption bands for this compound.[1][2][3][4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These bands appear at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. Multiple weak bands are expected in this region.[1][6] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Arising from the methoxy (CH₃) and methylene (CH₂) groups of the MOM ether. The presence of both symmetric and asymmetric stretches will result in multiple peaks.[6][7][8] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | The benzene ring has several in-plane C=C stretching modes. Typically, two to three bands are observed in this region. The substitution pattern influences the exact position and intensity of these peaks.[1][6] |

| CH₂ Scissoring | ~1470 - 1450 | Medium | A characteristic bending vibration of the methylene group in the MOM ether. |

| CH₃ Bending | ~1450 and ~1375 | Medium | Asymmetric and symmetric bending (umbrella) modes of the terminal methyl group. |

| C-F Stretch | 1250 - 1000 | Strong | The C-F bond is highly polar, leading to a strong absorption. Its exact position can be influenced by the electronic environment of the aromatic ring.[2][9] |

| C-O-C Asymmetric Stretch | 1150 - 1085 | Strong | This is a characteristic and typically intense band for ethers, arising from the asymmetric stretching of the C-O-C linkage in the MOM group.[10] |

| C-O-C Symmetric Stretch | ~1050 | Medium | The symmetric stretch of the ether linkage, often less intense than the asymmetric stretch. |

| Aromatic C-H Out-of-Plane (OOP) Bending | 900 - 675 | Strong | The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic strong absorptions in this region. This is a critical area for confirming the isomeric purity.[6] |

| C-Br Stretch | 690 - 515 | Medium to Strong | The C-Br stretch occurs at a low frequency due to the high mass of the bromine atom. This band is expected in the lower end of the fingerprint region.[1][4] |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable and reproducible IR spectrum, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation:

-

Neat Liquid Analysis (Attenuated Total Reflectance - ATR):

-

This is the preferred method due to its simplicity and the elimination of solvent interference bands.

-

Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure complete coverage of the crystal to maximize signal-to-noise.

-

Record the spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before and after each measurement.

-

-

Solution-Phase Analysis (Transmission):

-

If ATR is unavailable, a solution can be prepared.

-

Dissolve a small amount of the sample (approx. 1-5% w/v) in a suitable IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Causality: The choice of solvent is critical. CCl₄ is transparent over a wide range but is toxic. CHCl₃ has strong absorptions in the fingerprint region which may obscure key sample peaks. A background spectrum of the pure solvent must be collected and subtracted from the sample spectrum.

-

Use a liquid transmission cell with sodium chloride (NaCl) or potassium bromide (KBr) windows.

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for resolving most vibrational bands in the liquid phase).

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is recommended for a good balance between peak shape and resolution.

The following workflow diagram illustrates the decision-making process for sample analysis.

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation: A Self-Validating System

A robust interpretation of the IR spectrum involves a systematic approach, moving from the diagnostic region to the fingerprint region.

-

Diagnostic Region (4000 - 1500 cm⁻¹):

-

Confirm the presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. The absence of a broad O-H band between 3500-3200 cm⁻¹ validates the successful formation of the MOM ether from a precursor alcohol.

-

Look for the characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

-

Fingerprint Region (1500 - 400 cm⁻¹):

-

This region is complex but contains highly diagnostic information.

-

The strong C-F and C-O-C stretching bands between 1250 cm⁻¹ and 1000 cm⁻¹ are key indicators of the fluoro and ether functionalities. The high intensity of these bands serves as a primary validation point.

-

The C-Br stretch, expected at the lower end of the spectrum (below 700 cm⁻¹), confirms the presence of the bromo substituent.

-

The pattern of strong C-H out-of-plane bending bands between 900-675 cm⁻¹ should be consistent with a 1,2,4-trisubstituted benzene ring, providing crucial information on the regiochemistry of the molecule.

-

This systematic cross-verification of multiple bands associated with each functional group creates a self-validating system, significantly increasing the confidence in the structural assignment.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. By understanding the theoretical basis of its vibrational modes and employing a rigorous experimental protocol, researchers can confidently verify the identity and purity of this important chemical intermediate. The key diagnostic features lie in the clear separation of aromatic and aliphatic C-H stretches, the strong and characteristic absorptions of the C-F and C-O-C bonds in the fingerprint region, and the low-frequency C-Br stretch. This guide provides the foundational knowledge for scientists to effectively utilize FT-IR spectroscopy in their research and development endeavors involving this and structurally related molecules.

References

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- IR Tables, UCSC. (n.d.). University of California, Santa Cruz.

- Infrared Spectroscopy. (n.d.). Michigan State University.

- IR Chart. (n.d.). University of California, Los Angeles.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.

- The features of IR spectrum. (n.d.). Mansoura University.

- IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. (2020, July 7). YouTube.

- Bloino, J., & Barone, V. (2012). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. The Journal of Physical Chemistry A, 116(49), 12097–12107. [Link]

- Bürgi, T., & Barron, L. D. (2017). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 19(3), 1938-1946. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Crystallographic Analysis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene: A Hypothetical Study

Disclaimer: As of the latest literature review, the crystal structure of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene has not been publicly reported. This guide, therefore, presents a comprehensive and technically detailed hypothetical protocol for its determination and analysis. The methodologies described are grounded in established principles of chemical synthesis and single-crystal X-ray crystallography.

Introduction

This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physical and chemical properties, such as solubility, melting point, and reactivity. This knowledge is invaluable for drug development professionals and researchers in materials science.

This technical guide provides a detailed, hypothetical workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound. It is designed to serve as a practical reference for researchers, offering insights into the experimental choices and the underlying scientific principles at each stage of the process.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves the protection of the hydroxyl group of 2-bromo-5-fluorophenol with chloromethyl methyl ether (MOM-Cl).

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

-

Protection of the Hydroxyl Group: Cool the reaction mixture to 0 °C in an ice bath. Add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[1] A variety of techniques should be explored to obtain crystals suitable for X-ray analysis (typically >0.1 mm in all dimensions, transparent, and without visible defects).[1][2]

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) is left in a loosely covered vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble is placed in a small open vial. This vial is then placed inside a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the process of determining the crystal structure from a suitable single crystal.

Crystal Selection and Mounting

A single crystal of appropriate size and quality is selected under a microscope.[1] The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

Data Collection

The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[3] The diffraction pattern is recorded as the crystal is rotated.

Table 1: Hypothetical Data Collection Parameters

| Parameter | Value | Rationale |

| Instrument | Bruker D8 VENTURE or similar | Standard modern diffractometer for small molecule crystallography. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to better diffraction data and a more precise structure. |

| Detector Distance | 50 mm | A common distance for balancing resolution and coverage. |

| Exposure Time | 10-30 seconds per frame | Dependent on crystal size and diffracting power; optimized to achieve good signal-to-noise ratio. |

| Oscillation Angle | 0.5-1.0° per frame | Standard range to collect a complete dataset while minimizing reflection overlap. |

| Data Collection Strategy | Full sphere of data | Ensures high completeness and redundancy for accurate space group determination and refinement. |

Data Reduction and Processing

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F²|) for each reflection.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[4] For small molecules like the target compound, direct methods are typically successful in determining the initial phases.[5]

Workflow for Structure Solution and Refinement:

Caption: The iterative process of structure solution and refinement.

Step-by-Step Refinement Protocol:

-

Initial Solution: The positions of the heavier atoms (bromine, in this case) are often located first using direct methods.[5]

-

Model Building: The remaining non-hydrogen atoms are located in the subsequent electron density maps.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in the atomic parameters and a stable R-factor. The quality of the final model is assessed using metrics such as R1, wR2, and the goodness-of-fit (GooF).[6]

Part 3: Predicted Structural Features and Discussion

Based on the molecular structure of this compound, several features can be anticipated in its crystal structure.

Table 2: Predicted Crystallographic and Structural Parameters

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1, Pbca) | Most organic molecules crystallize in centrosymmetric space groups unless they are chiral. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | Typical values for common space groups. |

| Key Intramolecular Features | - Planar benzene ring- C-O-C-O-C chain of the methoxymethoxy group may be non-planar | The benzene ring is inherently planar. The methoxymethoxy group has rotational freedom around the C-O bonds. |

| Potential Intermolecular Interactions | - C-H···F hydrogen bonds- C-H···O hydrogen bonds- π-π stacking interactions | These are common non-covalent interactions that direct the packing of aromatic molecules in the solid state. |

The crystal packing is likely to be influenced by a combination of these weak intermolecular forces, which will dictate the overall supramolecular architecture. The analysis of these interactions is critical for understanding the material's properties.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, technical framework for determining and analyzing the crystal structure of this compound. By following these established methodologies, researchers can elucidate the precise three-dimensional atomic arrangement of this and similar molecules. The resulting structural information is fundamental to advancing our understanding of its chemical behavior and unlocking its potential in various scientific and industrial applications.

References

- Department of Chemistry, University of Cambridge. (n.d.). Structure Refinement.

- Rupp, B. (n.d.). Crystal Structure Determination & Refinement. In Mathematical Crystallography Class Notes.

- Terwilliger, T. C., Adams, P. D., Read, R. J., & Brunger, A. T. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 22(5), 578-585.

- Giacovazzo, C., & Siliqi, D. (2014). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press.

- Dauter, Z. (n.d.). Structure solution and refinement: introductory strategies.

- Wikipedia. (2024). X-ray crystallography.

- Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10), 1645-1651.

- Eaton, S. S., & Eaton, G. R. (2010). X-ray crystallography. eLS.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- LibreTexts. (2023). X-ray Crystallography.

- BioOrganics. (n.d.). This compound.

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. fiveable.me [fiveable.me]

- 6. Introduction [pd.chem.ucl.ac.uk]

Solubility of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. The methoxymethoxy (MOM) ether serves as a common protecting group for phenols, making this compound a valuable building block for complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like chromatography and recrystallization, and formulation studies. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural characteristics and established chemical principles. In the absence of specific empirical data in published literature, we present a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable data for their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of handling this compound.

Introduction and Physicochemical Profile

The molecular architecture of this compound dictates its chemical behavior and physical properties. The presence of a bromine atom and a fluoro group on the benzene ring, combined with a polar methoxymethoxy (MOM) ether, creates a molecule with distinct regions of varying polarity. The halogens enhance the electrophilic nature of the aromatic ring, making it a suitable substrate for cross-coupling reactions, which are fundamental in modern synthetic chemistry[1]. The MOM group, while primarily a protecting group, introduces an ether linkage that can influence solubility in polar solvents.

Understanding these properties is the first step toward predicting how the molecule will behave in a solution, which is a critical consideration for any chemist planning a synthesis or purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO₂ | Calculated |

| Molecular Weight | 235.05 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Inferred from analogs[2] |

| Boiling Point | Not determined; expected to be >200 °C at atmospheric pressure | Inferred from analogs[2] |

| Density | Not determined; predicted to be >1.5 g/cm³ | Inferred from analogs[3] |

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool.[4][5] This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

Structural Analysis of this compound:

-

Nonpolar Characteristics: The benzene ring is inherently hydrophobic. The presence of bromine, a large and polarizable halogen, further contributes to van der Waals interactions, favoring solubility in nonpolar and moderately polar solvents.

-

Polar Characteristics: The C-F bond is highly polarized, but the small size of fluorine limits its overall impact on intermolecular forces. The most significant polar feature is the methoxymethoxy (MOM) ether group (-OCH₂OCH₃). The two ether oxygen atoms contain lone pairs of electrons, making them hydrogen bond acceptors. This structural feature is crucial as it allows for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

Therefore, this compound is an amphiphilic molecule, possessing both nonpolar and polar regions. Its solubility will be a balance between these competing characteristics. It is expected to be largely insoluble in water due to the dominance of the hydrophobic bromofluorophenyl group but should exhibit good solubility in a range of common organic solvents.[2]

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of organic solvents. This qualitative assessment is invaluable for initial experimental design, such as selecting solvents for chemical reactions or for chromatographic purification.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, hydrophobic bromofluorophenyl moiety dominates, making the molecule immiscible with water.[2][4] |

| Methanol / Ethanol | Polar Protic | Soluble | The alkyl chain and the ability to act as hydrogen bond donors allow these solvents to interact favorably with the MOM ether group. |

| Hexane / Heptane | Nonpolar | Sparingly Soluble | While the aromatic ring has nonpolar character, the polar ether and fluoro groups will limit solubility in highly nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | Soluble | Pi-pi stacking interactions between the benzene rings of toluene and the solute, along with van der Waals forces, promote solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is an excellent solvent for a wide range of organic compounds and its moderate polarity is well-suited to this molecule's mixed characteristics. |

| Acetone | Polar Aprotic | Very Soluble | The strong dipole of acetone can interact with the polar C-F and C-O bonds of the solute. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | A versatile solvent whose polarity is ideal for dissolving moderately polar organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | As a cyclic ether, THF shares structural similarities with the MOM group and is an excellent solvent for such compounds. |

Experimental Protocol for Quantitative Solubility Determination